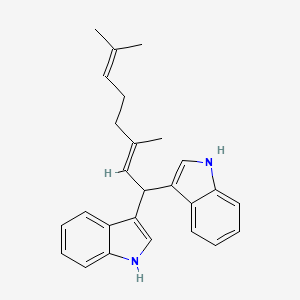
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid derivative through a series of reactions, including reductive amination.
Esterification: The amino acid derivative is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of 2-amino-2-(4-bromophenyl)propanoic acid.
Reduction: Formation of Methyl 2-amino-2-phenylpropanoate hydrochloride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism by which Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine substituent enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
- Methyl 2-amino-2-(4-chlorophenyl)propanoate hydrochloride
- Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the bromine atom provides a balance between reactivity and stability, making it particularly useful in various applications.
属性
分子式 |
C10H13BrClNO2 |
|---|---|
分子量 |
294.57 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H |
InChI 键 |
RBVXDWUPDCKYJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


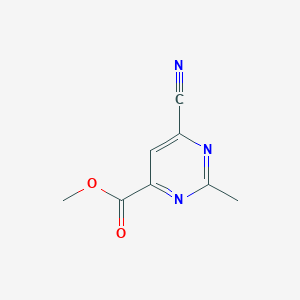
![3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)


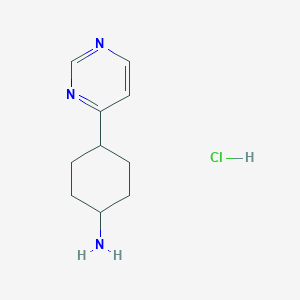
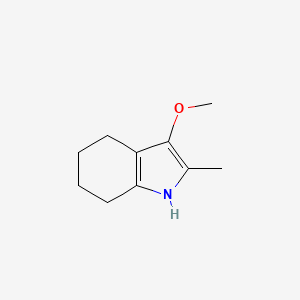
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
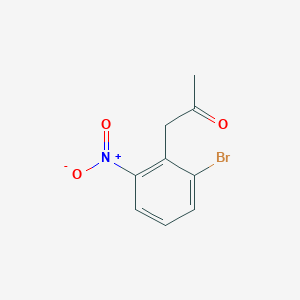
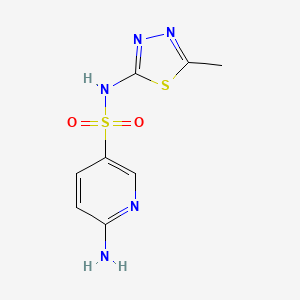
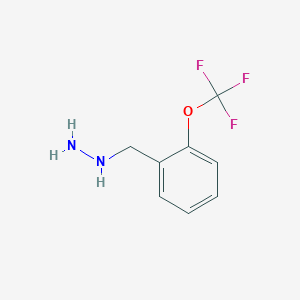
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

